N-(1-Adamantyl)formamide
Description
Context within Formamide (B127407) and Adamantane (B196018) Chemistry
N-(1-Adamantyl)formamide is a derivative of both formamide and adamantane, and its chemical identity is shaped by the distinct characteristics of these two parent structures. ontosight.ai Formamides are amides derived from formic acid and are considered fundamental building blocks in organic chemistry. nih.gov They are known for their role as reagents and intermediates in the synthesis of a wide array of more complex molecules. nih.govontosight.ai
The adamantyl group, a bulky and rigid cage-like hydrocarbon moiety, imparts unique properties to the formamide structure. ontosight.ai This includes high lipophilicity, thermal stability, and steric bulk. ontosight.ai The incorporation of the adamantyl group can significantly influence a molecule's physical and chemical properties, such as its solubility and reactivity. ontosight.ai This unique combination of a reactive formamide group and a sterically demanding, stable adamantane core makes this compound a compound of interest in various synthetic applications.
The synthesis of this compound can be achieved through several routes. A common method involves the reaction of 1-bromoadamantane (B121549) with formamide. nih.govresearchgate.net Another approach is the Ritter-type reaction, where adamantane or its derivatives react with a nitrile (in this case, hydrogen cyanide, which can be considered the dehydrated form of formamide) in the presence of a strong acid like sulfuric acid. nih.govgoogle.com
Significance as a Fundamental Building Block in Organic Synthesis
The primary significance of this compound lies in its utility as a key intermediate in the synthesis of other valuable compounds. ontosight.ailookchem.com It serves as a crucial precursor for the introduction of the 1-adamantylamino group into various molecular frameworks.
A prominent example of its application is in the synthesis of Amantadine (B194251) hydrochloride, an antiviral and anti-Parkinson's disease drug. nih.govacs.org In a two-step process, this compound is first synthesized from 1-bromoadamantane and formamide. nih.gov The subsequent hydrolysis of the formamide group under acidic conditions yields 1-aminoadamantane, which is then converted to its hydrochloride salt, amantadine hydrochloride. nih.govacs.org This synthetic route is noted for its efficiency and high yields. nih.gov
Beyond its role in drug synthesis, this compound is a versatile building block for creating more complex organic molecules and materials. ontosight.aismolecule.com The adamantane moiety it carries is a desirable feature in materials science for enhancing the thermal stability and rigidity of polymers. ontosight.ai In medicinal chemistry, the lipophilic nature of the adamantyl group can be exploited to improve the ability of drug candidates to cross biological membranes. ontosight.ai
The chemical reactivity of the formamide group allows for further transformations. For instance, it can undergo hydrolysis to the corresponding amine, as seen in the amantadine synthesis, or potentially participate in other reactions to build more elaborate structures.
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇NO | ontosight.aismolecule.com |
| Molecular Weight | 179.26 g/mol | chemspider.com |
| Melting Point | 140 °C | lookchem.com |
| Boiling Point | 332.0±9.0 °C (Predicted) | chemicalbook.com |
| Density | 1.11±0.1 g/cm³ (Predicted) | chemicalbook.com |
Spectroscopic Data of this compound
| Spectroscopic Data | Value | Reference(s) |
| IR (KBr, cm⁻¹) | 3333-3084 (N-H), 2897-2850 (C-H), 1687 (C=O) | researchgate.net |
| MS (m/z) | 179.37 [M+1]⁺ | researchgate.net |
| ¹H NMR (500 MHz) | δ 8.32-8.07 (CHO), 6.26-5.35 (NH), 2.16-2.06 | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHJFOIWZKPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187656 | |
| Record name | Formamide, N-(1-adamantyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-48-9 | |
| Record name | N-1-Adamantylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-(1-adamantyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(1-adamantyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ADAMANTYLFORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 1 Adamantyl Formamide
Ritter-Type Reactions
The Ritter reaction is a classic method for the synthesis of N-alkyl amides. wikipedia.org It involves the generation of a stable carbocation, which then reacts with a nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the final amide product. wikipedia.org
A widely employed method for synthesizing N-(1-adamantyl)formamide involves the reaction of 1-bromoadamantane (B121549) with formamide (B127407). acs.orgtandfonline.comacs.org In this procedure, 1-bromoadamantane serves as the precursor to the 1-adamantyl cation. The reaction is typically carried out by adding 1-bromoadamantane to formamide, followed by the addition of a strong acid. acs.org This process has been shown to be a key step in efficient, two-step syntheses of related compounds, achieving high yields of the formamide intermediate. acs.orgacs.org For instance, a reported procedure involves adding 1-bromoadamantane to formamide at 75 °C, followed by the dropwise addition of concentrated sulfuric acid. acs.org The reaction mixture is then heated to complete the reaction. acs.org The product is isolated by precipitation in ice-cold water, yielding a white solid. acs.orgtandfonline.com
Table 1: Synthesis of this compound from 1-Bromoadamantane and Formamide
| Reactants | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1-Bromoadamantane, Formamide, H₂SO₄ | 85 °C | 5.5 hours | 94.44% | acs.org |
| 1-Bromoadamantane, Formamide, H₂SO₄ | 90 °C | 4 hours | Not specified | tandfonline.com |
Sulfuric acid plays a crucial role in the Ritter-type synthesis of this compound by facilitating the formation of the 1-adamantyl cation from 1-bromoadamantane. acs.orgtandfonline.comacs.org The concentration and amount of sulfuric acid, along with other reaction parameters such as temperature and time, have been optimized to maximize the yield of the desired product. acs.org
Research has shown that the molar ratio of the reactants is a critical factor. acs.org An optimal molar ratio of formamide to sulfuric acid to 1-bromoadamantane has been identified as 10:5.6:1. acs.org Conducting the reaction at a temperature of 85 °C for 5.5 hours under these optimized molar ratios has been reported to achieve a yield of up to 94.44%. acs.org These optimized conditions avoid the use of harsher reagents like oleum. acs.orgtandfonline.com
Table 2: Optimization of Reaction Conditions for this compound Synthesis
| Molar Ratio (Formamide:H₂SO₄:1-Bromoadamantane) | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 10:5.6:1 | 85 °C | 5.5 hours | 94.44% | acs.org |
Lewis Acid-Catalyzed Formylation
An alternative approach to the synthesis of this compound involves the use of a Lewis acid to catalyze the formylation of an adamantane (B196018) precursor.
This compound can be synthesized by the reaction of 1-adamantanol (B105290) with formamide in the presence of a Lewis acid catalyst. mdpi.comsciforum.net This method provides a direct route to the desired amide from an alcohol precursor. mdpi.comsciforum.net The reaction is typically carried out by dissolving 1-adamantanol and formamide in a suitable solvent, such as nitromethane, and then adding the Lewis acid catalyst. google.com The mixture is then heated to drive the reaction to completion. google.com
Aluminum triflate (Al(OTf)₃) has been effectively employed as a Lewis acid catalyst for the adamantylation of N-nucleophiles, including the synthesis of this compound from 1-adamantanol and formamide. mdpi.comsciforum.netgoogle.com In a typical procedure, 1-adamantanol is dissolved in nitromethane, followed by the addition of formamide and a catalytic amount of aluminum triflate (e.g., 5 mol%). google.com The reaction mixture is then refluxed for several hours. google.com This method has been reported to produce this compound in a 68% yield. mdpi.comsciforum.net The use of aluminum triflate offers a viable alternative to strong Brønsted acids. mdpi.comsciforum.net
Table 3: Lewis Acid-Catalyzed Synthesis of this compound
| Adamantane Precursor | Amide Source | Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|
Catalyst-Free N-Formylation Approaches
Recent advancements in organic synthesis have led to the development of catalyst-free methods for N-formylation, offering greener and more efficient alternatives to traditional catalytic systems. These approaches often rely on the intrinsic reactivity of the substrates under specific solvent and reagent conditions.
Utilizing Carbon Dioxide and Hydrosilanes
A notable catalyst-free method involves the N-formylation of amines using carbon dioxide (CO₂) as a renewable C1 source in conjunction with a hydrosilane reducing agent. rsc.orgcas.cn This reaction proceeds efficiently without the need for a metal or organocatalyst, driven by the appropriate choice of solvent and reagents. rsc.org In a specific application of this method, 1-adamantylamine is reacted with phenylsilane (B129415) (PhSiH₃) under a CO₂ atmosphere. rsc.org
The reaction, conducted at room temperature for 24 hours, achieves a near-quantitative yield of this compound. rsc.org The process involves the amine (0.5 mmol), phenylsilane (0.75 mmol), and is pressurized with 1.0 atm of CO₂. rsc.org This approach highlights a significant step towards sustainable chemical synthesis by utilizing an abundant greenhouse gas as a key reagent under ambient conditions. rsc.orgcas.cn The mechanism is believed to involve the formation of a silyl (B83357) carbamate (B1207046) intermediate, with the solvent playing a critical role in activating the N-H and Si-H bonds. rsc.orgcas.cn
Table 1: Catalyst-Free Synthesis of this compound using CO₂ and Phenylsilane
| Reactant | Reagent | Solvent | Conditions | Yield | Source |
|---|
Solvent-Promoted Reaction Systems
In the catalyst-free formylation using CO₂ and hydrosilanes, the solvent is not merely an inert medium but an active promoter of the reaction. rsc.orgcas.cn An unprecedented solvent-promoted, catalyst-free formylation has been developed where the solvent's role is crucial for facilitating the interaction between the amine and the hydrosilane, which enables the subsequent insertion of CO₂. rsc.orgcas.cn
For the synthesis of this compound, dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective solvent. rsc.org A mixture containing 1-adamantylamine and phenylsilane in DMSO under a CO₂ atmosphere results in a 99% yield of the desired formamide. rsc.org The solvent's ability to promote the simultaneous activation of both the N-H bond of the amine and the Si-H bond of the hydrosilane is key to the success of this catalyst-free system. rsc.org
Alternative and Emerging Synthetic Routes
Beyond catalyst-free methods, other synthetic strategies for this compound involve different starting materials and reaction types, including those that utilize cyanide sources or the direct formylation of adamantane derivatives.
Reactions Involving Cyanide Sources and Adamantane
A direct, one-step synthesis of this compound can be achieved through the reaction of adamantane with a cyanide source in the presence of a strong acid. sld.cu This method, based on the Ritter reaction, induces the addition of a nitrile group to the carbenium ion generated from adamantane. sld.cu
In a typical procedure, adamantane is treated with nitric acid, followed by the portion-wise addition of potassium cyanide. sld.cu The reaction mixture is then heated to achieve the final product. sld.cu Optimization studies have determined that the highest yield is obtained at a reaction temperature of 60-65 °C for 5.5 hours, using a molar ratio of adamantane:nitric acid:potassium cyanide of 1:13:1.5. sld.cu This method circumvents the need for more hazardous reagents like liquid hydrocyanic acid, which has been used in similar syntheses. sld.cugoogle.com
Table 2: Synthesis of this compound from Adamantane and Potassium Cyanide
| Reactants | Molar Ratio (Adamantane:Nitric Acid:KCN) | Temperature | Time | Result | Source |
|---|
Formylation of 1-Adamantylamine
This compound can also be synthesized from adamantane derivatives, such as 1-bromoadamantane, through a two-step process. acs.orgresearchgate.net This procedure begins with the reaction of 1-bromoadamantane with formamide in the presence of concentrated sulfuric acid, a method based on the Ritter-type reaction. acs.orgresearchgate.netnih.gov
In this key step, 1-bromoadamantane is added to formamide, followed by the dropwise addition of 96% sulfuric acid. acs.org The mixture is heated to 85 °C for 5.5 hours. acs.org Upon completion, the reaction mixture is poured into ice-cold water, causing the this compound product to precipitate as a white solid. acs.org This step is highly efficient, achieving a yield of 94%. acs.orgresearchgate.netnih.gov The resulting formamide can then be hydrolyzed in a subsequent step to produce 1-aminoadamantane. acs.orgresearchgate.net Another variation involves heating 1-bromoadamantane with formamide to 140 °C for 3 hours before purification. researchgate.net
Table 3: Synthesis of this compound from 1-Bromoadamantane
| Reactants | Conditions | Time | Yield | Source |
|---|---|---|---|---|
| 1-Bromoadamantane, Formamide, H₂SO₄ | 85 °C | 5.5 h | 94% | acs.orgresearchgate.netnih.gov |
Chemical Transformations and Derivatization of N 1 Adamantyl Formamide
Hydrolytic Deformylation Reactions
Hydrolysis of the formamide (B127407) group in N-(1-adamantyl)formamide is a fundamental transformation that cleaves the nitrogen-carbonyl bond, yielding 1-aminoadamantane.
Conversion to 1-Aminoadamantane (Amantadine Precursor)
The hydrolytic deformylation of this compound is a crucial step in the synthesis of 1-aminoadamantane, which is the precursor to the antiviral and anti-Parkinson's drug, amantadine (B194251). researcher.lifeacs.orgnih.gov This reaction is typically achieved under acidic conditions, where the formyl group is removed to liberate the primary amine.
Several studies have focused on optimizing this conversion to achieve high yields and purity, suitable for pharmaceutical production. researcher.lifeacs.orgnih.govmedigraphic.com For instance, a two-step process starting from 1-bromoadamantane (B121549) involves the formation of this compound, followed by hydrolysis with an aqueous solution of hydrochloric acid. This method has been reported to produce 1-aminoadamantane in high yields. researcher.lifeacs.orgnih.gov Research has aimed to establish optimal conditions that reduce the use of toxic reagents and solvents, making the process more economical and environmentally friendly for large-scale production. researcher.lifeacs.org
One reported procedure involves the hydrolysis of this compound with a 19.46% aqueous solution of hydrochloric acid at reflux for one hour, resulting in a 93% yield of 1-aminoadamantane hydrochloride. acs.orgnih.gov Another method describes the use of ethanol (B145695) and concentrated hydrochloric acid (36%) at 80-85°C for one hour, achieving a yield of 93.68%. sld.cu The reaction parameters, including acid concentration, temperature, and reaction time, have been systematically studied to maximize the yield of the final product. sld.cu The structure of the resulting 1-aminoadamantane hydrochloride is typically confirmed using various analytical techniques, including IR, MS, ¹H NMR, and ¹³C NMR spectroscopy. researcher.lifenih.gov
Table 1: Research Findings on Hydrolytic Deformylation of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | aq. HCl (19.46%), reflux, 1 h | 1-Aminoadamantane hydrochloride | 93 | acs.orgnih.gov |
| This compound | Ethanol, conc. HCl (36%), 80-85°C, 1 h | 1-Aminoadamantane hydrochloride | 93.68 | sld.cu |
| 1-Bromoadamantane (via this compound) | 1. Formamide, H₂SO₄ (96%), 85°C, 5.5 h; 2. aq. HCl (19.46%), reflux, 1 h | 1-Aminoadamantane hydrochloride | 88 (overall) | researcher.lifeacs.orgnih.gov |
Dehydration Reactions to Isocyanides
The dehydration of this compound represents a significant pathway to forming 1-adamantyl isocyanide, a compound with applications in multicomponent reactions and photochemical studies. This transformation involves the removal of a water molecule from the formamide moiety.
Formation of 1-Adamantyl Isocyanide via Phosphorus Oxychloride
A common and effective method for the dehydration of N-substituted formamides, including this compound, employs phosphorus oxychloride (POCl₃) in the presence of a base. rsc.orgresearchgate.netrsc.orgresearchgate.net Triethylamine (B128534) is frequently used as the base to neutralize the hydrochloric acid generated during the reaction and to facilitate the elimination process. rsc.org
The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures. rsc.org Recent advancements have focused on developing more sustainable and efficient protocols. One such method involves using triethylamine as both the base and the solvent, leading to high to excellent yields of the isocyanide in a very short reaction time (less than 5 minutes) at 0 °C. researchgate.net Another improved procedure avoids a traditional aqueous work-up, which can be problematic, by directly purifying the reaction mixture via column chromatography. This approach has been successfully scaled up to a 0.5 mole scale, yielding 1-adamantyl isocyanide in 97% yield. rsc.org
Table 2: Synthesis of 1-Adamantyl Isocyanide via Dehydration
| Starting Material | Dehydrating Agent/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | POCl₃ / Triethylamine | Dichloromethane | 0 | - | rsc.org |
| This compound | POCl₃ / Triethylamine | Triethylamine (solvent-free) | 0 | High | researchgate.net |
| This compound | POCl₃ / Triethylamine | Dichloromethane | 0 | 97 | rsc.org |
Mechanistic Considerations in Dehydration Processes
The generally accepted mechanism for the dehydration of formamides with reagents like phosphorus oxychloride or p-toluenesulfonyl chloride (p-TsCl) involves the initial formation of an adduct between the formamide and the dehydrating agent. rsc.orgstackexchange.com In the case of POCl₃, the oxygen atom of the formamide attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate.
This intermediate is then activated by a base, such as triethylamine, which removes a proton from the nitrogen atom. rsc.orgnih.gov Subsequent elimination of the chlorophosphate group and a proton from the formyl carbon results in the formation of the isocyanide. rsc.orgnih.gov The presence of a base is crucial, with at least two equivalents often required to ensure the reaction goes to completion by driving both the adduct formation and the final elimination step. rsc.org The mechanism highlights the role of the base in facilitating the key deprotonation steps that lead to the final isocyanide product.
Formation of Complex Formamidinium Salts
This compound can also serve as a precursor for the synthesis of more complex structures, such as formamidinium salts, through modifications of classical organic reactions.
Vilsmeier-Haack Reaction Modifications for N-Substituted Adamantylformamides
The Vilsmeier-Haack reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is generated from a substituted formamide (like DMF) and phosphorus oxychloride. wikipedia.orgcambridge.orgmychemblog.com This reaction can be adapted for N-substituted adamantylformamides to generate complex formamidinium salts.
Addition-Elimination Reactions of Formamidinium Intermediates
This compound and its N-alkylated analogs are key precursors for synthesizing sterically hindered formamidinium salts. For instance, N-methyl-N-(1-adamantyl)formamide can be reacted with N-methyl-N-(1-adamantyl)amine using a modification of the Vilsmeier-Haack reaction. arkat-usa.orgresearchgate.net This process involves an initial reaction with phosphorus oxychloride, followed by the addition of the amine to form the corresponding 1,3-dimethyl-1,3-di-(1-adamantyl)formamidinium salt. arkat-usa.orgresearchgate.net
These formamidinium salts are susceptible to addition-elimination reactions. When treated with a strong base like sodium hydride in a nitrile solvent such as acetonitrile (B52724) or propionitrile, the formamidinium salt does not yield the expected stable carbene. Instead, it undergoes an unusual transformation. arkat-usa.orgresearchgate.net The reaction proceeds through the addition of the deprotonated nitrile (a nucleophile) to the electrophilic carbon of the formamidinium cation, followed by the elimination of N-methyl-N-(1-adamantyl)amine. arkat-usa.org This sequence results in the formation of β-[methyl(1-adamantyl)amino]acrylonitriles. arkat-usa.orgresearchgate.net
Table 1: Addition-Elimination Reaction of a Formamidinium Intermediate
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| 1,3-dimethyl-1,3-di-(1-adamantyl)formamidinium perchlorate | Sodium Hydride | Acetonitrile | β-[methyl(1-adamantyl)amino]acrylonitrile |
| 1,3-dimethyl-1,3-di-(1-adamantyl)formamidinium perchlorate | Sodium Hydride | Propionitrile | β-[methyl(1-adamantyl)amino]methacrylonitrile |
Nucleophilic Addition Reactivity
The formamide group in this compound can be activated to facilitate nucleophilic addition. A classic example is its participation in the Vilsmeier-Haack reaction, where it reacts with an activating agent like phosphorus oxychloride (POCl₃). sciencemadness.org This reaction forms a highly electrophilic intermediate known as the Vilsmeier adduct. This adduct is then susceptible to attack by nucleophiles.
While formamides are generally less reactive towards nucleophiles than other carbonyl compounds, the formation of the Vilsmeier intermediate significantly enhances their reactivity. This reactivity is central to the synthesis of the formamidinium salts discussed previously, where an amine acts as the nucleophile attacking the intermediate derived from a related formamide. arkat-usa.orgresearchgate.net Another key transformation involves using this compound to produce 1-adamantyl isocyanide. rsc.org This dehydration reaction is typically achieved using reagents like phosphorus oxychloride in the presence of a base such as triethylamine. rsc.org In this process, the formamide is converted into an intermediate that readily eliminates water to yield the isocyanide. rsc.orgmdpi.com
Table 2: Nucleophilic Addition-Based Transformations
| Starting Material | Reagents | Key Intermediate | Product |
|---|
Pathways to Other Functionalized Adamantane (B196018) Derivatives
This compound is a pivotal intermediate for synthesizing other important functionalized adamantane derivatives, most notably Amantadine (1-aminoadamantane) and its salts. nih.govresearchgate.net The synthesis of this compound itself can be achieved through a Ritter-type reaction between 1-bromoadamantane and formamide in the presence of sulfuric acid. nih.gov
Once synthesized, this compound can be readily converted to 1-aminoadamantane. This is typically accomplished through hydrolysis of the formamide group under acidic conditions. nih.gov For example, refluxing this compound with an aqueous solution of hydrochloric acid effectively removes the formyl group to yield 1-aminoadamantane, which is isolated as its hydrochloride salt, Amantadine Hydrochloride. nih.govresearchgate.net This two-step process from 1-bromoadamantane provides a high-yield and economical route to this pharmaceutically significant compound. nih.gov
Another significant derivatization is the conversion to 1-adamantyl isocyanide. This is achieved through dehydration, as mentioned previously. The reaction of this compound with phosphorus oxychloride and a base like triethylamine is an efficient method for this transformation, even on a large scale. rsc.org Isocyanides are valuable in their own right, particularly in multicomponent reactions like the Ugi and Passerini reactions. mdpi.com
Table 3: Synthesis of Adamantane Derivatives from this compound
| Transformation | Reagents | Product | Application of Product |
|---|---|---|---|
| Hydrolysis (Deformylation) | Aqueous Hydrochloric Acid (HCl) | 1-Aminoadamantane Hydrochloride (Amantadine) | Antiviral and anti-Parkinson agent. nih.gov |
| Dehydration | Phosphorus oxychloride (POCl₃), Triethylamine | 1-Adamantyl isocyanide | Intermediate in multicomponent reactions. rsc.orgmdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(1-Adamantyl)formamide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In deuterated chloroform (B151607) (CDCl₃), the NMR spectra of this compound often show the presence of two rotamers (conformational isomers) due to the restricted rotation around the amide C-N bond. This phenomenon results in the appearance of separate sets of signals for the formyl proton and, in some cases, for the adamantyl cage protons and carbons closest to the amide group.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the adamantyl cage and the formyl group. The adamantyl protons typically appear as broad multiplets in the upfield region. The formyl proton (CHO) and the amide proton (NH) signals are particularly diagnostic, often appearing as distinct doublets or singlets depending on the rotameric form and solvent conditions. For instance, one rotamer might show the formyl proton as a doublet around 8.31 ppm, while the other appears near 8.07 ppm. Similarly, the NH proton signal can be observed as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The carbonyl carbon of the formamide (B127407) group gives a characteristic signal in the downfield region (around 160-162 ppm). The carbons of the adamantyl cage appear at distinct chemical shifts, including the quaternary carbon to which the nitrogen is attached and the various CH and CH₂ groups within the cage structure. The presence of rotamers can also lead to doubled peaks for the carbonyl carbon and the adamantyl carbons.
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 8.31 (d, J=12.3 Hz, 0.67H) | CHO (rotamer 1) |
| 8.07 (d, J=1.7 Hz, 0.33H) | CHO (rotamer 2) |
| 6.26 (s, 0.65H) | NH (rotamer 1) |
| 5.35 (s, 0.35H) | NH (rotamer 2) |
| 2.16 - 1.65 (m) | Adamantyl protons (15H) |
| ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 162.3 | C=O (rotamer 1) |
| 160.4 | C=O (rotamer 2) |
| 52.2 | C-N (quaternary, rotamer 1) |
| 50.8 | C-N (quaternary, rotamer 2) |
| 44.1, 41.8 | Adamantyl CH₂ |
| 36.2, 35.9 | Adamantyl CH₂ |
| 29.4, 29.3 | Adamantyl CH |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum, typically recorded on a solid sample (e.g., KBr pellet), shows several characteristic absorption bands.
The most prominent peaks include a strong absorption band for the carbonyl (C=O) group of the amide, typically observed around 1688-1693 cm⁻¹. The N-H stretching vibration appears as a sharp peak or a series of bands in the region of 3084-3333 cm⁻¹. The C-H stretching vibrations of the bulky adamantyl cage are visible as strong absorptions just below 3000 cm⁻¹ (around 2850-2914 cm⁻¹). Additionally, a band corresponding to the C-N stretch can be found around 1362 cm⁻¹.
| IR Absorption Data (KBr) | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3333 - 3084 | N-H Stretch |
| 2914, 2899, 2851 | C-H Stretch (Adamantyl) |
| 1693 - 1688 | C=O Stretch (Amide I) |
| 1541 | N-H Bend (Amide II) |
| 1362 | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry typically shows a distinct molecular ion peak (M⁺) at an m/z of 179, which corresponds to the molecular weight of the compound (C₁₁H₁₇NO). High-resolution mass spectrometry can confirm the molecular formula with high accuracy.
The fragmentation of this compound under mass spectrometric conditions is characteristic of adamantane (B196018) derivatives. Common fragmentation pathways include the loss of the formyl group (CHO) or the entire formamide moiety (NHCHO). The most stable and often most abundant fragment observed is the adamantyl cation at m/z 135 (or 136 for [M - NHCHO + 1]⁺), resulting from the cleavage of the C-N bond. Another significant fragment can be seen at m/z 152, corresponding to the loss of the formyl radical ([M - CHO]⁺).
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state, providing exact bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules like N-(1-Adamantyl)formamide. These first-principle methods are used to solve the Schrödinger equation, providing detailed information about molecular energy and structure. For adamantane (B196018) derivatives, quantum-chemical calculations have been successfully employed to assess the thermodynamic parameters of formation reactions, including total energy and enthalpy. researchgate.net Methods such as Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset perturbation theory (MP2) serve as foundational and higher-accuracy approaches, respectively. nih.gov
Benchmarking studies that compare various computational methods against high-accuracy coupled-cluster theory (DLPNO-CCSD(T)) show that while methods like MP2 provide very low error rates for conformational energies, even more accessible methods can yield valuable results. nih.gov For instance, calculations on the parent formamide (B127407) molecule and its deuterated species have been used to investigate potential gas-phase formation routes of this prebiotic molecule, demonstrating the power of these techniques to probe reaction mechanisms. arxiv.org Such calculations form the basis for more specific investigations using methods like Density Functional Theory.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical methods for calculating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. nih.govpsu.edu DFT is widely applied to study the electronic properties of drug molecules and related compounds, providing insights that are crucial for rational drug design and formulation. nih.govmdpi.com It is particularly useful for elucidating reaction mechanisms, predicting molecular geometries, and simulating vibrational spectra. nih.govresearchgate.net
For systems containing amides and adamantane moieties, DFT calculations have proven to be in excellent agreement with experimental data derived from gas-phase electron-diffraction studies. psu.edu Quantum-chemical calculations using the B3LYP functional, a common DFT method, have been used to determine the thermodynamic parameters for the formation of various alkyl- and alkenyladamantanes. researchgate.net The combination of DFT with solvation models can also quantitatively evaluate the effects of the chemical environment on a molecule's properties. mdpi.com These applications allow for a deep, molecular-level understanding of drug-excipient interactions and can guide the design of new chemical entities. mdpi.comrsc.org
Below is a table summarizing the common applications of DFT in the study of pharmaceutical molecules like this compound.
| DFT Application Area | Predicted Properties and Insights | Relevant Sources |
| Electronic Structure Analysis | Molecular orbital energies (HOMO, LUMO), electron density distribution, reactivity indicators (Fukui functions). | nih.govmdpi.com |
| Geometric Optimization | Prediction of stable molecular conformations, bond lengths, and bond angles. | psu.eduresearchgate.net |
| Vibrational Analysis | Simulation of infrared (IR) and Raman spectra to aid in the interpretation of experimental data. | researchgate.netrsc.org |
| Thermodynamic Calculations | Enthalpy of formation, Gibbs free energy, and reaction energies. | researchgate.net |
| Interaction Analysis | Elucidation of intermolecular forces, such as hydrogen bonding and van der Waals interactions. | mdpi.comresearchgate.net |
Theoretical Exploration of Bonding and Electronic Structure
Theoretical methods are instrumental in exploring the intricate details of bonding and electronic structure within this compound. The adamantane cage is a rigid scaffold whose chemical and physical properties are a direct consequence of its unique electronic structure. semanticscholar.org The nature of the amide linkage attached to this cage is of particular interest. Calculations on related formamidinium salts derived from adamantane amides show that the C-N bonds in the amidinium fragment possess a considerable level of double-bond character. arkat-usa.org
A key feature in molecules containing a carbonyl group adjacent to an N-H bond is the potential for intramolecular hydrogen bonding. In a structurally similar compound, 1-(adamantane-1-carbonyl)-3-halophenyl thiourea, theoretical calculations confirmed that the molecular conformation is stabilized by an intramolecular N-H···O=C hydrogen bond, which results in the formation of a stable pseudo-six-membered ring. researchgate.net This type of interaction significantly influences the planarity and electronic properties of the amide group.
Advanced theoretical techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at specific points between atoms, known as bond critical points (BCPs). researchgate.net Analysis of the Laplacian of the electron density and the electron density itself at these BCPs allows for the quantitative characterization of bonding interactions, including covalent bonds and weaker hydrogen bonds. researchgate.net
The table below outlines key bonding features in this compound that can be investigated using theoretical methods.
| Bonding Interaction | Theoretical Investigation Method | Significance | Relevant Sources |
| Amide C-N Bond | Bond order calculations, geometric analysis. | Determines the degree of double-bond character and rotational barrier. | arkat-usa.org |
| Intramolecular H-Bond (N-H···O=C) | Geometric optimization, QTAIM analysis of bond critical points. | Stabilizes the molecular conformation and influences electronic structure. | researchgate.netresearchgate.net |
| Adamantane Cage C-C and C-H Bonds | Analysis of electronic structure and topology. | Provides insight into the rigidity and stability of the adamantyl moiety. | semanticscholar.org |
Conformational Analysis and Steric Effects
Computational methods are essential for mapping the potential energy surface of the molecule, identifying stable conformers, and calculating the energy barriers to rotation, particularly around the C-N amide bond. nih.gov For the related molecule 1-(adamantane-1-carbonyl)-3-halophenyl thiourea, computational studies have shown that all three condensed cyclohexane (B81311) rings of the adamantane residue adopt the stable chair conformation. researchgate.net The most significant conformational feature is the stabilization provided by the intramolecular N-H···O=C hydrogen bond, which locks the formamide portion of the molecule into a specific, planar arrangement, creating a pseudo-six-membered ring. researchgate.net This interaction is a powerful directing influence that likely overrides weaker steric repulsions. The steric effects of bulky substituents like adamantyl are known to influence not only conformation but also the ability of nearby functional groups to engage in intermolecular interactions. nih.gov
The key conformational and steric factors for this compound are summarized in the table below.
| Feature | Description | Consequence | Relevant Sources |
| Adamantane Group Rigidity | The adamantane cage is a non-flexible, diamondoid structure. | Limits the overall conformational freedom of the molecule. | researchgate.netsemanticscholar.org |
| Steric Hindrance | The large volume of the adamantyl group restricts rotation around the N-C(adamantyl) bond and influences the approach of other molecules. | Dictates the preferred orientation of the formamide group relative to the cage and can shield the amide from intermolecular interactions. | acs.orgnih.gov |
| Intramolecular H-Bonding | The N-H bond of the formamide can form a hydrogen bond with the carbonyl oxygen. | Leads to a planar, pseudo-six-membered ring structure, which is a highly stable conformation. | researchgate.net |
| Amide Bond Rotation | Rotation around the C-N amide bond is energetically costly due to partial double-bond character. | The atoms of the formamide group (O=C-N-H) tend to lie in the same plane. | psu.edu |
Applications in Organic and Materials Chemistry
Role as a Key Intermediate in Fine Chemical Synthesis
N-(1-Adamantyl)formamide is a well-established and crucial intermediate in the production of various adamantane-based fine chemicals. Its stability and reactivity make it an ideal precursor for introducing the adamantane (B196018) cage into more complex molecular structures.
A primary application of this compound is its role as a direct precursor to 1-aminoadamantane and its derivatives. acs.org 1-aminoadamantane is a valuable building block in its own right, most notably as the core of the antiviral drug Amantadine (B194251). researchgate.netmdpi.com The synthesis involves the hydrolysis of the formamide (B127407) group under acidic conditions to yield the corresponding primary amine. acs.org
Several synthetic protocols highlight this transformation. For instance, a high-yield, two-step process starting from 1-bromoadamantane (B121549) uses formamide to produce this compound, which is then hydrolyzed with aqueous hydrochloric acid. acs.org This method is noted for being environmentally friendlier by avoiding toxic reagents and solvents and is scalable for industrial production. acs.org
| Precursor | Intermediate | Reagents for Hydrolysis | Product | Overall Yield | Reference |
| 1-Bromoadamantane | This compound | aq. HCl (19.46%) | 1-Aminoadamantane Hydrochloride | 88% | acs.org |
| 1-Bromoadamantane | This compound | aq. HCl (36%), Ethanol (B145695) | 1-Aminoadamantane Hydrochloride | 93% (hydrolysis step) | researchgate.net |
This interactive table summarizes reaction conditions for the synthesis of adamantane amines from this compound.
This straightforward conversion makes this compound a critical gateway to a wide range of adamantane amine derivatives, which are explored for various applications due to the unique steric and electronic properties conferred by the adamantyl cage. mdpi.comnih.gov
The adamantane skeleton is frequently employed as a rigid, three-dimensional building block in the construction of complex molecules. mdpi.com While this compound itself may not directly participate in cyclization reactions, its conversion to 1-aminoadamantane or other functionalized derivatives provides a crucial "handle" on the adamantane cage. acs.orgmdpi.com This functional group serves as a starting point for elaboration into more intricate polycyclic systems. The rigidity of the adamantane core is desirable for creating well-defined molecular scaffolds. mdpi.com For example, 1,2-disubstituted adamantane derivatives, which are chiral, are synthesized from various bicyclic precursors, showcasing the role of functionalized adamantanes in creating stereochemically complex targets. mdpi.com
Contributions to Advanced Materials Design
The incorporation of the adamantane moiety into polymers and other materials imparts significant enhancements in their physical properties. usm.eduacs.org this compound serves as a key intermediate to create the monomers necessary for synthesizing these advanced materials. acs.orgresearchgate.net
Adamantane-containing polymers exhibit improved thermal stability, higher glass transition temperatures (Tg), and increased solubility compared to their linear, unsubstituted counterparts. usm.eduacs.org The bulky adamantane group disrupts polymer chain packing, which can increase free volume and solubility, while its rigid structure enhances the stiffness of the polymer backbone. usm.edu
Adamantane-based diamines, which can be synthesized from this compound derivatives, are used as monomers for producing high-performance polymers like polyimides and polyamides. researchgate.net For example, fully aliphatic polyimides derived from adamantyl diamines show enhanced solubility, high glass transition temperatures, and low dielectric constants, making them promising for applications in microelectronics. researchgate.net The adamantane unit has been incorporated into a variety of polymer types, including:
Polyaramids and Polybenzoxazoles usm.eduacs.org
Polyacrylates acs.org
Poly(ether ether ketones) acs.org
Polyesters and Polysulfones researchgate.net
The unique, cage-like structure of adamantane has also been exploited in creating microporous organic polymers and nanostructured materials with high surface areas, which are useful for gas storage and separation. mdpi.commagtech.com.cn
The inherent rigidity and exceptional thermal stability of the adamantane cage make it an ideal component for designing robust molecular scaffolds. usm.edumdpi.com When integrated into polymer backbones or used as the core for star-shaped polymers, the adamantane unit significantly enhances the material's resistance to thermal degradation. usm.eduacs.org For instance, adamantane-based microporous organic polymers have been shown to be stable at temperatures exceeding 350-500°C. mdpi.com This high thermal stability is a direct result of the strong C-C covalent bonds and the strain-free, fused-ring structure of the adamantane core. magtech.com.cn These properties are highly sought after in advanced materials intended for use in harsh environments or high-temperature applications. mdpi.com
| Polymer Type | Adamantane Role | Key Improved Properties | Reference |
| Polyimides | In-chain diamine | Enhanced solubility, high Tg, low dielectric constant | researchgate.net |
| Polyaramids | Star-polymer core | High thermal stability, stiffness | usm.eduacs.org |
| Poly(ether ether ketones) | Pendent group | Increased glass transition temperature (Tg) | usm.eduacs.org |
| Microporous Organic Polymers | Structural "knot" | High thermal stability (>350°C), permanent porosity | mdpi.commagtech.com.cn |
This interactive table showcases the impact of incorporating adamantane scaffolds on polymer properties.
Role in the Design of Functional Adamantyl Scaffolds for Catalysis and Ligand Development
In the field of organometallic chemistry and catalysis, the steric and electronic properties of ligands play a crucial role in determining the efficacy of a catalyst. The bulky, rigid adamantyl group has emerged as a highly effective component in ligand design. sinocompound.comuq.edu.au this compound, as a ready source of 1-aminoadamantane, provides access to the core scaffold needed to build these specialized ligands. acs.org
The significant steric bulk of the adamantyl moiety is a key feature. sinocompound.com In phosphine (B1218219) ligands, for example, bulky substituents like adamantyl can promote the formation of highly active, coordinatively unsaturated metal complexes. uq.edu.au This accelerates key steps in catalytic cycles, such as oxidative addition, leading to improved catalyst performance, particularly with less reactive substrates like aryl chlorides. uq.edu.au The use of adamantyl-containing phosphine ligands has proven successful in a variety of cross-coupling reactions, including Suzuki-Miyaura and C-N bond forming reactions. sinocompound.com
Furthermore, the rigid, tetrahedral geometry of the adamantane cage allows for the precise spatial orientation of functional groups. nih.govresearchgate.net This has been exploited to create multivalent scaffolds where multiple binding motifs are displayed in a well-defined tripodal arrangement, enhancing binding affinity for biological targets or creating unique catalytic pockets. nih.gov
Exploiting Adamantyl Moiety for Enhanced Molecular Properties in Synthetic Design
The adamantane molecule, with its distinctive diamondoid structure, offers a unique and valuable scaffold in the realm of synthetic design. wikipedia.org Its incorporation into other molecules, a process often referred to as "adamantylation," is a strategic approach to enhance a variety of molecular properties. The utility of the adamantyl moiety stems from its inherent structural characteristics: a rigid, sterically bulky, and highly lipophilic cage-like structure. nih.govontosight.airesearchgate.net These features are exploited by chemists to improve the performance and characteristics of a wide range of organic and material compounds.
The introduction of the adamantyl group can significantly influence the lipophilicity of a molecule. researchgate.netpensoft.net This property is crucial in pharmaceutical design, as it can improve a drug's ability to cross biological membranes, thereby enhancing its bioavailability and pharmacokinetic profile. nih.govontosight.ai The adamantyl group's bulkiness provides steric protection to adjacent functional groups, shielding them from metabolic degradation and thereby increasing the stability and plasma half-life of a drug. nih.govresearchgate.net This steric hindrance and rigidity also contribute to improved thermal and morphological stability in materials science applications. ontosight.airesearchgate.net For instance, incorporating a rigid adamantane unit into host materials for organic light-emitting diodes (OLEDs) has been shown to enhance the material's thermal and morphological stability while preserving key photophysical properties. researchgate.net
In synthetic design, this compound serves as a key intermediate and building block. ontosight.aismolecule.comnih.gov Its structure, featuring the robust adamantyl group attached to a reactive formamide function, allows for the introduction of the adamantyl cage into more complex molecular architectures. ontosight.ai The synthesis of this compound itself can be achieved through methods like the Ritter-type reaction, reacting 1-bromoadamantane with formamide. nih.govresearchgate.netacs.org This provides a reliable pathway to a precursor that is pivotal for creating new adamantane-containing compounds.
Research has demonstrated the broad applicability of the adamantyl moiety in enhancing molecular function. In drug delivery, adamantyl groups can act as anchors, facilitating the accommodation of molecules within the lipid core of liposome (B1194612) bilayers. nih.gov This is particularly useful for creating targeted drug delivery systems. In materials science, the unique structural attributes of adamantane derivatives are leveraged to create novel materials with superior thermal stability, rigidity, and resistance to degradation. ontosight.ai The spatially hindered structure resulting from the adamantyl group can also lead to improved photoluminescent quantum yield in emissive materials. researchgate.net
The following table summarizes research findings on the enhanced properties imparted by the adamantyl moiety in various molecular designs.
| Application Area | Enhanced Property | Mechanism/Reason | Example Compound/System |
| Medicinal Chemistry | Increased Bioavailability & Stability | Enhanced lipophilicity and steric shielding of functional groups from metabolic cleavage. nih.govontosight.airesearchgate.net | Adamantane-based drugs (e.g., Amantadine derivatives). nih.gov |
| Drug Delivery | Liposomal Anchoring | The lipophilic adamantyl group is accommodated in the lipid core of the bilayer. nih.gov | Mannosylated adamantyl tripeptides in liposomes. nih.gov |
| Materials Science (OLEDs) | Thermal & Morphological Stability | The rigid, bulky structure of adamantane enhances the stability of the material in its film state. researchgate.net | Adamantane-modified carbazole (B46965) host materials (Ad-mCP). researchgate.net |
| Materials Science (Polymers) | Improved Thermal & Mechanical Properties | The bulky adamantyl group acts as a pendant group, enhancing polymer properties. wikipedia.org | Adamantyl-containing polymers. |
| Supramolecular Chemistry | Host-Guest Complexation | The size and shape of the adamantyl moiety make it an ideal fit for the cavities of host molecules. nih.gov | Adamantane derivatives with cyclodextrins. nih.gov |
Future Research Directions and Synthetic Prospects
Development of Greener Synthesis Routes for Formamide (B127407) Derivatives
The chemical industry is increasingly focusing on sustainable practices, and the synthesis of formamide derivatives is a prime area for innovation. Traditional methods for producing formamides often rely on reagents and conditions that are not environmentally benign. Future research is poised to develop greener alternatives, particularly for bulky and structurally complex derivatives like N-(1-Adamantyl)formamide.
One promising approach is the utilization of carbon dioxide (CO2) as a C1 source. researchgate.netrsc.org This method aligns with the principles of green chemistry by converting a greenhouse gas into valuable chemical products. rsc.org Catalytic systems, such as those based on unsupported nanoporous palladium, have shown efficacy in the N-formylation of various amines using CO2 under mild conditions. researchgate.net Another sustainable strategy involves the catalyst-free N-formylation of amines using CO2 in conjunction with a sustainable reductant like sodium borohydride. rsc.org By adjusting reaction parameters such as solvent and temperature, it is possible to achieve selective synthesis of formamides. rsc.org
Formic acid also presents itself as a sustainable and viable C1 source for the N-formylation of amines. Catalyst-free methods using formic acid have been developed, offering an environmentally friendly pathway to formamides. researchgate.net Additionally, the use of methanol (B129727) as a C1 source, particularly in selective N-formylation and N-methylation of amines, represents another green synthetic route. researchgate.net
The table below summarizes potential greener synthesis routes applicable to formamide derivatives.
| Green C1 Source | Catalyst/Conditions | Key Advantages |
| Carbon Dioxide (CO2) | Unsupported Nanoporous Palladium | Heterogeneous catalysis, mild conditions, reusability. researchgate.net |
| Carbon Dioxide (CO2) | Catalyst-free, Sodium Borohydride | Sustainable reductant, tunable selectivity. rsc.orgnih.gov |
| Formic Acid | Catalyst-free | Environmentally benign, straightforward procedure. researchgate.net |
| Methanol | Ruthenium-based catalyst | Selective functionalization. researchgate.net |
These methodologies, while demonstrated for a range of amines, hold significant potential for adaptation to the synthesis of this compound, paving the way for more sustainable production processes.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The formamide functional group is a versatile platform for a variety of chemical transformations. For this compound, exploring its reactivity can unlock new synthetic routes to complex adamantane-containing molecules.
A significant transformation pathway for N-substituted formamides is dehydration to produce isocyanides. rsc.org This reaction is a key step in the synthesis of various biologically active compounds and ligands for metal catalysts. The dehydration of formamides can be achieved using reagents like phosphorus oxychloride. rsc.org The resulting 1-isocyano-adamantane would be a valuable building block for multicomponent reactions, such as the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity. nih.govnih.gov
Furthermore, the formamide group can be a precursor for the synthesis of N-heterocycles. rsc.org While direct examples involving this compound are not prevalent, the general reactivity of formamides suggests that it could participate in cyclization reactions to form various heterocyclic scaffolds incorporating the bulky adamantyl group. Research in this area could lead to the discovery of novel compounds with unique pharmacological properties.
Pericyclic reactions, such as cycloadditions, represent another underexplored area of reactivity for this compound. msu.eduyoutube.com The electronic properties of the formamide group could influence its participation in such concerted reactions, potentially leading to the stereoselective synthesis of complex polycyclic structures.
The table below outlines potential reaction pathways for this compound.
| Reaction Type | Potential Product | Significance |
| Dehydration | 1-Isocyano-adamantane | Precursor for multicomponent reactions. rsc.org |
| Cyclization | Adamantyl-containing N-heterocycles | Access to novel pharmacological scaffolds. rsc.org |
| Pericyclic Reactions | Complex polycyclic structures | Stereoselective synthesis. msu.eduyoutube.com |
Expanding Derivatization Strategies for Diverse Applications
The unique physicochemical properties of the adamantane (B196018) cage make it a desirable scaffold in medicinal chemistry and materials science. Expanding the derivatization strategies for this compound can lead to a wide array of functional molecules with tailored properties.
One key area of application is in drug discovery. The adamantane moiety is known to enhance the lipophilicity of molecules, which can improve their pharmacokinetic profiles. mdpi.com this compound can serve as a versatile starting material for the synthesis of more complex drug candidates. For instance, the formamide nitrogen can be a site for further functionalization, or the formyl group can be transformed into other functionalities. The synthesis of adamantane-containing heterocycles, as mentioned previously, is a prime example of a derivatization strategy with high potential in medicinal chemistry. mdpi.com
In the realm of materials science, the rigid and bulky nature of the adamantane group can be exploited to create materials with specific structural properties. For example, this compound derivatives could be incorporated into polymers to modify their thermal and mechanical properties. The formamide group also offers a handle for covalent attachment to surfaces or other molecules, enabling the creation of functionalized materials.
The table below presents potential areas for the application of this compound derivatives.
| Application Area | Derivatization Strategy | Potential Outcome |
| Medicinal Chemistry | Synthesis of heterocycles, amides, and ureas | Novel drug candidates with improved pharmacokinetics. mdpi.commdpi.com |
| Materials Science | Incorporation into polymers, surface modification | Materials with enhanced thermal stability and specific functionalities. |
| Supramolecular Chemistry | Host-guest interactions | Components for molecular recognition and self-assembly. |
Advanced Computational Modeling for Predictable Synthesis and Reactivity
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the discovery and development of new chemical entities and processes. For this compound, advanced computational modeling can provide valuable insights into its synthesis and reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activities. researchgate.net By developing predictive QSAR models, it is possible to design new derivatives with enhanced potency and selectivity, thereby streamlining the drug discovery process. nih.gov
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions of this compound derivatives with biological targets. nih.govfrontiersin.orgnih.gov These methods can provide detailed information about the binding modes and affinities of these molecules, which is crucial for rational drug design.
Furthermore, computational methods can be used to predict the outcomes of chemical reactions. researchgate.net By calculating reaction pathways and activation energies, it is possible to identify the most favorable conditions for a given transformation and to predict the formation of byproducts. This predictive capability can guide experimental work and lead to the development of more efficient and selective synthetic methods.
The table below lists computational methods and their potential applications to the study of this compound.
| Computational Method | Application | Potential Insights |
| QSAR | Drug Design | Prediction of biological activity and optimization of lead compounds. researchgate.netnih.gov |
| Molecular Docking | Medicinal Chemistry | Understanding of ligand-receptor interactions and binding affinities. nih.gov |
| Molecular Dynamics | Biophysical Chemistry | Simulation of the dynamic behavior of molecules and their complexes. nih.gov |
| Reaction Prediction | Synthetic Chemistry | Optimization of reaction conditions and prediction of product distribution. researchgate.net |
Q & A
Q. How to analyze crystal structures of adamantyl derivatives using X-ray crystallography?
- Methodological Answer :
- Crystal growth : Use slow evaporation from hexane/ethyl acetate mixtures.
- Data collection : Resolve adamantyl’s cage structure via high-resolution synchrotron radiation. Key parameters include C–C bond lengths (1.53–1.56 Å) and N–C–S angles (~115–125°) for carbothioamides .
- Refinement : Apply SHELXL for anisotropic displacement parameters. Example: N-(1-Adamantyl)tetrahydroisoquinoline carbothioamide showed a dihedral angle of 178.4° between adamantyl and the thioamide plane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
